(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid, which precisely describes the molecular architecture and functional group positioning. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming organoboron compounds, where the boronic acid functional group serves as the primary suffix, while the phenyl ring system forms the core backbone with appropriate substituent designations. The nomenclature systematically identifies the chlorine atom positioned at the meta position (position 3) relative to the boronic acid group, while the diethylaminomethyl substituent occupies the ortho position (position 4) to the boronic acid functionality.
The structural formula reveals a benzene ring system bearing three distinct functional groups that contribute to the compound's overall chemical behavior and reactivity profile. The boronic acid group (-B(OH)2) attached directly to the aromatic ring provides the characteristic Lewis acid properties that make this compound valuable in cross-coupling reactions. The chlorine substituent at position 3 introduces electron-withdrawing effects that influence both the electronic properties of the aromatic system and the reactivity of adjacent functional groups. The diethylaminomethyl group ((N(C2H5)2)CH2-) at position 4 contributes electron-donating characteristics through its tertiary amine functionality, creating an interesting electronic balance within the molecular framework.
The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as CCN(CC)CC1=C(Cl)C=C(C=C1)B(O)O, which provides a standardized method for describing the connectivity and arrangement of atoms within the molecule. This representation clearly illustrates the branching pattern from the central benzene ring and the specific positioning of each functional group. The structural complexity of this compound arises from the combination of these three distinct functional groups, each contributing unique chemical properties that collectively determine the overall behavior of the molecule in various chemical environments.
Chemical Abstracts Service Registry Number and Alternative Chemical Names
Molecular Formula and Weight Analysis
The molecular formula for this compound is C11H17BClNO2, which indicates the precise atomic composition and stoichiometry of this organoboron compound. This formula reveals the presence of eleven carbon atoms forming the aromatic ring system and the aliphatic substituents, seventeen hydrogen atoms distributed across the various functional groups, one boron atom serving as the central element in the boronic acid functionality, one chlorine atom as the halogen substituent, one nitrogen atom in the tertiary amine group, and two oxygen atoms associated with the boronic acid hydroxyl groups. The molecular formula provides essential information for calculating theoretical yields, determining empirical relationships, and understanding the fundamental composition required for synthetic planning.
The molecular weight calculations show consistent values across multiple sources, with reported weights ranging from 241.52 to 241.5222 grams per mole. The precise molecular weight of 241.5222 grams per mole represents the most accurate calculation based on current atomic weight standards. This molecular weight information is crucial for analytical chemistry applications, including nuclear magnetic resonance spectroscopy, mass spectrometry, and quantitative synthetic chemistry where accurate stoichiometric calculations are essential. The relatively moderate molecular weight places this compound in a range that is suitable for various analytical techniques and synthetic manipulations commonly employed in organic chemistry research.
The elemental analysis based on the molecular formula C11H17BClNO2 reveals specific percentage compositions that are valuable for analytical verification and purity assessment. Carbon comprises approximately 54.67% of the molecular weight, reflecting the significant contribution of the aromatic ring system and aliphatic substituents to the overall structure. Hydrogen accounts for approximately 7.09% of the molecular weight, distributed among the aromatic protons, aliphatic methyl and methylene groups, and the hydroxyl groups of the boronic acid functionality. The heteroatoms contribute significantly to the molecular weight, with chlorine representing approximately 14.68%, nitrogen contributing approximately 5.80%, boron accounting for approximately 4.47%, and oxygen comprising approximately 13.24% of the total molecular weight.
Properties
IUPAC Name |
[3-chloro-4-(diethylaminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BClNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)7-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCXAZJHSWFDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN(CC)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Functional Group Installation
The precursor is typically a 3-chloro-4-(diethylaminomethyl)phenyl derivative bearing a halogen (usually bromine or iodine) at the position where borylation is desired.
The diethylaminomethyl group can be introduced via reductive amination of the corresponding aldehyde or by nucleophilic substitution on a suitable benzyl halide.
Palladium-Catalyzed Miyaura Borylation
The halogenated precursor undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin).
Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4 with bases such as potassium acetate or triethylamine.
The reaction is conducted in solvents like dioxane or tetrahydrofuran (THF) under inert atmosphere at elevated temperatures (80–110 °C).
After coupling, the pinacol boronate ester intermediate is hydrolyzed under acidic or aqueous conditions to yield the free boronic acid.
Metalation and Electrophilic Borylation
Alternatively, halogen–lithium exchange can be performed on the aryl halide using n-butyllithium at low temperature (-78 °C).
The resulting aryllithium intermediate is quenched with trialkyl borates (e.g., trimethyl borate).
Subsequent acidic workup yields the boronic acid.
This method requires careful control of temperature and moisture exclusion to prevent side reactions.
Purification and Characterization
The crude product is typically purified by flash column chromatography using silica gel with solvent gradients (e.g., ethyl acetate in heptane with small amounts of dichloromethane as additive).
The purified compound is characterized by NMR (1H, 13C, 11B), mass spectrometry, and melting point analysis to confirm structure and purity.
Data Table: Summary of Preparation Conditions for Arylboronic Acids Related to this compound
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-catalyzed Miyaura Borylation | Aryl-Br or Aryl-I + B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 80–110 °C | High functional group tolerance, scalable | Expensive Pd catalyst, requires inert atmosphere |
| Metalation + Electrophilic Borylation | Aryl-Br + n-BuLi (-78 °C), then B(OMe)3, acidic workup | Direct, no Pd catalyst needed | Sensitive to moisture, low functional group tolerance |
| Direct C–H Borylation | Arene + HBpin, Ir or Rh catalyst, base, solvent | Atom economy, no pre-functionalization | Catalyst cost, regioselectivity issues |
| Transmetallation from silanes/stannanes | Aryl-Si or Aryl-Sn + BBr3, acidic hydrolysis | Alternative route | Toxic reagents, lower yields |
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized phenylboronic acids.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
One of the prominent applications of (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid is in the development of antiviral agents. Boronic acids, including this compound, have been identified as critical pharmacophores against hepatitis C virus (HCV). They inhibit the RNA-dependent RNA polymerase (NS5B), which is essential for viral replication. Studies have shown that compounds with boronic acid moieties exhibit broad-spectrum antiviral activity against multiple HCV genotypes, making them potential candidates for treating HCV infections .
Anticancer Properties:
The compound also shows promise in anticancer research. Boronic acids have been studied for their ability to inhibit proteasome activity, which is crucial for cancer cell survival. For instance, the FDA-approved drug bortezomib, a boronic acid derivative, is used in multiple myeloma treatment. Research indicates that modifications to boronic acids can enhance their selectivity and efficacy against cancer cells .
Antimycobacterial Activity:
Recent studies have explored the synthesis of aminoquinazolinones that demonstrate significant antimycobacterial activity. The incorporation of boronic acid derivatives into these compounds has been shown to improve their potency against Mycobacterium tuberculosis, highlighting another therapeutic avenue for this compound .
Synthetic Chemistry Applications
Reagent in Organic Synthesis:
this compound serves as a valuable reagent in organic synthesis. It can facilitate cross-coupling reactions, such as Suzuki-Miyaura reactions, which are widely used to form carbon-carbon bonds. This property makes it an essential tool for synthesizing complex organic molecules in pharmaceutical development and materials science .
Synthesis of Biaryl Compounds:
The compound has been utilized in the synthesis of biaryl amides with specific biological activities, including muscarinic acetylcholine receptor subtype M1 agonistic activity. This application is significant for developing new therapeutic agents targeting neurological disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in the modification of biomolecules and the development of sensors. The chloro and diethylamino methyl groups can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- The diethylaminomethyl group imparts basicity and moderate lipophilicity, influencing solubility and reactivity.
- The chloro substituent enhances electronic withdrawal, stabilizing the boronic acid group for cross-coupling reactions (e.g., Suzuki-Miyaura) ().
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Physicochemical Properties
- Solubility: The diethylaminomethyl group increases lipophilicity (logP ~2.5 estimated) compared to hydrophilic analogs like 3-chloro-4-hydroxyphenylboronic acid (). This property makes the compound more suitable for organic-phase reactions or lipid bilayer penetration in drug delivery.
- Stability: The electron-donating diethylamino group may stabilize the boronic acid via resonance, enhancing stability in protic solvents compared to electron-withdrawing substituents (e.g., nitro groups).
Biological Activity
(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a chlorinated phenyl ring with a diethylaminomethyl substituent. This structure is significant for its interactions with biological targets, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the potential of boronic acids in cancer treatment. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects on Prostate Cancer Cells
A study evaluated the cytotoxicity of boronic compounds on PC-3 human prostate cancer cells. The results indicated that:
- Concentrations Tested : 0.5 µM, 1 µM, 2 µM, and 5 µM.
- Cell Viability : At 5 µM concentration, the viability dropped to approximately 33%, while healthy L929 fibroblast cells maintained about 95% viability after treatment.
| Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |
|---|---|---|
| 0.5 | 71 | 97 |
| 1 | 55 | 92 |
| 2 | 44 | 85 |
| 5 | 33 | 95 |
These findings suggest that this compound could selectively target cancer cells while sparing healthy cells, an essential characteristic for anticancer agents .
Antimicrobial Activity
Boronic acids have also demonstrated significant antimicrobial properties. In a comparative study of various boronic compounds:
- Microorganisms Tested : Staphylococcus aureus, Escherichia coli, Candida albicans, among others.
- Inhibition Zones : The compounds exhibited inhibition zones ranging from 7 mm to 13 mm against different microbial strains.
Table of Antimicrobial Efficacy
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Candida albicans | 9 |
| Pseudomonas aeruginosa | 8 |
This antimicrobial activity underscores the potential utility of this compound in treating infections caused by resistant strains .
Antioxidant Activity
The antioxidant properties of boronic acids are also noteworthy. Research has indicated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Antioxidant Assay Results
A series of assays using DPPH and ABTS methods showed that:
- DPPH Scavenging Activity : The compound exhibited an IC50 value comparable to standard antioxidants like α-tocopherol.
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 25 |
| α-Tocopherol | 20 |
This significant antioxidant activity suggests that the compound may play a role in mitigating oxidative damage in biological systems .
Q & A
Basic Research Questions
Q. How can researchers synthesize and purify (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid while minimizing side reactions?
- Methodology : Use Suzuki-Miyaura coupling precursors (e.g., halogenated aryl derivatives) with palladium catalysts. Protect the boronic acid group during synthesis using pinacol esters to avoid protodeboronation. Purify via biphasic transesterification with water-soluble boronic acids (e.g., methyl boronic acid) to isolate the product . For diethylamino-methyl functionalization, employ reductive amination of aldehyde intermediates with diethylamine under hydrogenation conditions .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodology :
- LC-MS/MS : Quantify impurities (e.g., dehalogenated byproducts) using reverse-phase chromatography with a C18 column and mobile phases containing 0.1% formic acid. Monitor for mass transitions specific to the boronic acid moiety (e.g., m/z 227.046 for exact mass) .
- NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.36–7.93 ppm) and ¹¹B NMR (δ 30–35 ppm for boronic acid) .
- X-ray crystallography : Resolve steric effects of the diethylamino-methyl group on the boronic acid’s planarity, as seen in related chloro-phenylboronic acid structures .
Q. What are common reaction pathways for this compound in organic synthesis?
- Methodology :
- Suzuki coupling : React with aryl halides (e.g., 6-(trifluoromethyl)pyridin-3-yl derivatives) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (80:20 v/v) at 80°C .
- Protodeboronation mitigation : Add ethanolamine or TCEP to reaction media to stabilize the boronic acid group under acidic conditions .
Advanced Research Questions
Q. How does the diethylamino-methyl substituent influence protodeboronation kinetics under varying pH conditions?
- Methodology : Conduct kinetic studies in buffered solutions (pH 3–10) using UV-Vis spectroscopy to track boronic acid degradation. Compare with analogues (e.g., 4-chlorophenylboronic acid) to isolate steric/electronic effects. The diethylamino group may stabilize intermediates via intramolecular H-bonding, reducing protodeboronation rates at pH > 7 .
Q. What strategies resolve contradictions in impurity profiles during scale-up synthesis?
- Methodology : Use orthogonal analytical methods (e.g., HPLC with diode-array detection and LC-HRMS) to identify impurities. For example, a %RSD >8% in LC-MS/MS data may indicate inconsistent diethylamino-methyl group functionalization; optimize reaction stoichiometry and monitor intermediates via in-situ FTIR .
Q. How can coupling efficiency with sterically hindered partners be improved?
- Methodology : Replace Pd(PPh₃)₄ with bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity. Use microwave-assisted heating (100°C, 30 min) in DMF to accelerate coupling with hindered aryl halides, achieving >80% yield .
Q. What solvent systems optimize solubility without compromising boronic acid stability?
- Methodology : Test mixed solvents (e.g., DMSO/water for polar media or THF/ethanol for non-polar substrates). The diethylamino-methyl group enhances solubility in chloroform (logP ≈ 2.5), but avoid protic solvents (e.g., methanol) to minimize esterification side reactions .
Q. How do electronic effects of the chloro and diethylamino groups impact reactivity in cross-coupling reactions?
- Methodology : Perform Hammett analysis using substituted boronic acids. The chloro group (−I effect) slows coupling rates, while the diethylamino group (+N effect) increases electron density at the boron center, enhancing oxidative addition to Pd(0). Compare rate constants with 4-methoxyphenylboronic acid (σₚ = −0.27) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

